molecular formula C12H14ClNO B2486271 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime CAS No. 303986-24-5

1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime

Cat. No.: B2486271
CAS No.: 303986-24-5
M. Wt: 223.7
InChI Key: GFOPFLIRWQXMEB-RIYZIHGNSA-N
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Description

1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime is a chemical compound with a complex structure that includes a chlorophenyl group, a cyclopropyl ring, and an ethanone moiety

Preparation Methods

The synthesis of 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime typically involves multiple steps. One common synthetic route starts with the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. This intermediate can be synthesized using chlorobenzyl alcohol, sodium nitrite, and acetic acid under specific reaction conditions . The final step involves the conversion of this intermediate to the O-methyloxime derivative through a reaction with methoxyamine hydrochloride in the presence of a base such as sodium acetate .

Chemical Reactions Analysis

1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)cyclopropyl]-N-methoxyethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-8(14-15-2)11-7-12(11)9-3-5-10(13)6-4-9/h3-6,11-12H,7H2,1-2H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOPFLIRWQXMEB-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1CC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1CC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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